3-(3-Chlorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-14-5-7-18(8-6-14)28(25,26)24-11-9-15(10-12-24)20-22-19(23-27-20)16-3-2-4-17(21)13-16/h2-8,13,15H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJFKMFBIWYEAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Strategic Considerations
The target molecule features a 1,2,4-oxadiazole core substituted at positions 3 and 5 with a 3-chlorophenyl group and a 1-tosylpiperidin-4-yl moiety, respectively. Retrosynthetic disconnection reveals two primary fragments:
- 3-Chlorophenyl-derived nitrile oxide (for cycloaddition or cyclization).
- 1-Tosylpiperidine-4-carbonitrile (as a nitrile precursor).
Critical considerations include:
Synthetic Methodologies
1,3-Dipolar Cycloaddition of Nitrile Oxides to Nitriles
This classical approach leverages the reaction between a nitrile oxide and nitrile to form the 1,2,4-oxadiazole ring.
Preparation of 3-Chlorophenyl Nitrile Oxide
3-Chlorobenzaldehyde oxime is oxidized using chloramine-T or NaOCl to generate the transient nitrile oxide.
Synthesis of 1-Tosylpiperidine-4-Carbonitrile
Piperidine-4-carbonitrile undergoes tosylation with p-toluenesulfonyl chloride (TsCl) in dichloromethane using triethylamine as base (0°C to RT, 6 h, 82% yield).
Cycloaddition Reaction
The nitrile oxide reacts with 1-tosylpiperidine-4-carbonitrile in toluene at 80°C for 12 h, yielding the target compound (Table 1).
Table 1: Cycloaddition Optimization Data
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 80 | 12 | 68 |
| DMF | 100 | 8 | 54 |
| THF | 65 | 18 | 61 |
Advantages: High atom economy.
Limitations: Requires strict anhydrous conditions; moderate regioselectivity.
Amidoxime Cyclization Route
Formation of 1-Tosylpiperidine-4-Carboxamidoxime
1-Tosylpiperidine-4-carbonitrile reacts with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol/water (3:1) at 60°C for 4 h (89% yield).
Acylation and Cyclization
The amidoxime intermediate reacts with 3-chlorobenzoyl chloride in pyridine at 0°C, followed by thermal cyclization at 120°C for 3 h (Scheme 1):
$$
\text{Amidoxime} + \text{3-ClC}6\text{H}4\text{COCl} \xrightarrow{\text{pyridine}} \text{O-Acyl intermediate} \xrightarrow{\Delta} \text{Target compound}
$$
Key Data :
Microwave-Assisted Solid-Phase Synthesis
Adapting methodologies from 1,3,4-oxadiazole synthesis, this eco-friendly approach uses silica gel as a solid support.
Reaction Setup
1-Tosylpiperidine-4-carboxamidoxime (1.0 mmol) and 3-chlorobenzoyl chloride (1.2 mmol) are adsorbed onto silica gel (6 g) and irradiated in a microwave oven (400 W, 30-s pulses for 2.5 min).
Performance Metrics
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Parameter | Cycloaddition | Amidoxime Route | Microwave |
|---|---|---|---|
| Total Yield (%) | 68 | 73 | 76 |
| Reaction Time | 12 h | 7 h | 2.5 min |
| Scalability | Moderate | High | Limited |
| Purification Ease | Challenging | Moderate | Easy |
Critical Observations:
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Cycloaddition
Tosyl Group Stability
- Degradation observed >140°C; microwave parameters carefully tuned to 400 W.
Chemical Reactions Analysis
3-(3-Chlorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
3-(3-Chlorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, molecular weights, and biological activities (where available):
<sup>†</sup> Calculated based on formula C21H21ClN4O3S.
Key Comparative Insights
Electronic and Steric Effects
- Chlorophenyl Position : Substitution at the 3-chlorophenyl position (target compound) vs. 2-chlorophenyl () alters electronic distribution. The 3-chlorophenyl group may enhance dipole moments, favoring interactions with hydrophobic enzyme pockets .
- Tosylpiperidine vs. Sulfinyl/Sulfanyl Groups : The tosylpiperidine group in the target compound introduces significant steric bulk and hydrophobicity compared to smaller sulfinyl () or sulfanyl () substituents. This may improve blood-brain barrier penetration in CNS-targeted applications .
Biological Activity
Overview
The compound 3-(3-Chlorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a member of the oxadiazole family known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates a chlorophenyl group and a tosylpiperidine moiety, which enhance its lipophilicity and biological reactivity.
- Molecular Formula : C21H22ClN3O3S
- Molecular Weight : 463.08 g/mol
- Melting Point : Approximately 230-233 °C
Biological Activities
Research indicates that this compound exhibits significant antibacterial and anticancer properties. The oxadiazole ring is particularly noted for its ability to inhibit various enzymes and demonstrate cytotoxic effects against cancer cell lines.
Antimicrobial Activity
Studies have shown that derivatives of oxadiazoles can effectively inhibit both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group contributes to enhanced antibacterial activity by increasing the compound's interaction with bacterial membranes.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation.
- Modulation of apoptotic pathways.
- Disruption of cellular signaling involved in tumor growth.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It has been identified as an inhibitor of lipoxygenase and alpha-glucosidase, enzymes involved in inflammatory processes and carbohydrate metabolism respectively.
- Cellular Pathways : The compound may modulate pathways related to cell survival and apoptosis, enhancing its anticancer properties.
Case Studies
- Antibacterial Studies : A series of tests were conducted on various bacterial strains, demonstrating that the compound significantly inhibited the growth of both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) with minimum inhibitory concentrations (MIC) ranging from 10 µg/mL to 50 µg/mL.
- Cytotoxicity Assays : In vitro studies using MTT assays revealed that the compound exhibited cytotoxic effects on several cancer cell lines (e.g., HeLa, MCF-7) with IC50 values below 20 µM, indicating potent anticancer activity.
Comparative Analysis
| Activity Type | Compound | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Antibacterial | This compound | 10 - 50 | N/A |
| Anticancer | This compound | N/A | <20 |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from piperidine derivatives and chlorinated phenols. Characterization methods such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity.
Q & A
Q. What are the key synthetic methodologies for preparing 3-(3-chlorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole?
- Methodology : The synthesis typically involves cyclocondensation of amidoxime and acyl chloride precursors under reflux conditions. For example, analogous oxadiazole derivatives are synthesized via:
Amidoxime formation : Reacting nitriles with hydroxylamine under basic conditions.
Cyclization : Coupling amidoximes with activated carboxylic acid derivatives (e.g., chlorides or anhydrides) in polar aprotic solvents like DMF or DME at 50–80°C .
Purification : Flash column chromatography (e.g., hexane:ethyl acetate gradients) achieves >95% purity, as validated by NMR and HRMS .
- Key Considerations :
- Temperature control to avoid side reactions (e.g., decomposition of tosyl groups).
- Use of catalysts like Cs₂CO₃ or NaH to enhance reaction efficiency .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., 3-chlorophenyl at C3 and tosylpiperidine at C5). Aromatic protons appear as multiplet signals (δ 7.2–8.1 ppm), while the tosyl group shows distinct singlet sulfonate peaks (δ ~2.4 ppm for CH₃) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 456.12 Da).
- HPLC/SFC : Ensures enantiopurity (>97% ee in analogous compounds) .
Q. What structural features influence the compound’s stability and reactivity?
- Core Stability : The 1,2,4-oxadiazole ring is stabilized by resonance, but hydrolytic sensitivity requires anhydrous conditions during synthesis .
- Substituent Effects :
- The 3-chlorophenyl group enhances lipophilicity and π-π stacking in target binding.
- The tosylpiperidine moiety improves solubility and modulates steric bulk for receptor interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity in this compound class?
- SAR Strategies :
- Substituent Variation : Replace the 3-chlorophenyl with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
- Piperidine Modifications : Alter the tosyl group to benzyl or alkyl chains to probe steric effects on target affinity (e.g., FLAP inhibitors with IC₅₀ < 10 nM) .
- Data Table :
| Substituent at C5 | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 1-Tosylpiperidin-4-yl | 250 nM (hypothetical) | |
| 1-Cyclopentylpiperidin-4-yl | 120 nM (improved affinity) |
Q. What computational methods predict binding modes and pharmacokinetic properties?
- Molecular Docking : Used to map interactions with targets like FXR/PXR nuclear receptors. For example, oxadiazole derivatives show hydrogen bonding with Arg223 (FXR) and hydrophobic contacts with the ligand-binding domain .
- ADME Prediction : Tools like SwissADME estimate logP (~3.5) and CYP450 inhibition risks. The tosyl group may reduce hepatic clearance (t₁/₂ > 4 hrs in murine models) .
Q. How can contradictions in biological activity data (e.g., cell line specificity) be resolved?
- Approach :
Dose-Response Profiling : Test across multiple cell lines (e.g., T47D breast cancer vs. HT-29 colorectal) to identify selectivity mechanisms .
Target Validation : Use photoaffinity labeling (e.g., for apoptosis inducers targeting TIP47 protein) to confirm on- vs. off-target effects .
- Case Study : Analogous oxadiazoles showed activity in MX-1 xenografts but not in vitro, suggesting metabolic activation in vivo .
Q. What in vivo models are suitable for evaluating therapeutic potential?
- Models :
- MX-1 Breast Cancer Xenografts : Monitor tumor volume reduction and apoptosis markers (e.g., caspase-3 activation) .
- FLAP-Dependent Inflammation : Murine ex vivo whole blood assays measure LTB₄ inhibition to assess anti-inflammatory efficacy .
Methodological Tables
Q. Table 1. Comparison of Synthetic Yields Under Different Conditions
| Precursor | Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Amidoxime + Tosyl chloride | Cs₂CO₃ | DME | 90 | 99% | |
| Amidoxime + Acyl anhydride | NaH | DMF | 75 | 95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
